N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate is a chemical compound with the molecular formula . This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The oxalate salt form suggests potential applications in medicinal chemistry due to its enhanced solubility and stability compared to its free base form.
The compound is derived from the piperazine family, specifically featuring a 4-methyl substitution on the piperazine ring. Piperazines are cyclic organic compounds that are widely used in pharmaceuticals. N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology .
The synthesis of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate typically involves several key steps:
Technical details regarding yields and purification methods (e.g., recrystallization from suitable solvents) are crucial for optimizing the synthesis process .
The molecular structure of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure .
N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate can undergo various chemical reactions:
These reactions highlight its potential utility in synthetic organic chemistry and pharmacology .
The mechanism of action for N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate primarily involves interactions at biological targets such as receptors or enzymes. Research indicates that compounds in this class can modulate neurotransmitter systems or inhibit specific cancer cell pathways:
Quantitative data from molecular docking studies suggest high binding affinities to target proteins, indicating potential efficacy as a therapeutic agent .
The physical properties of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate include:
Chemical properties involve stability under various pH conditions, reactivity towards nucleophiles, and susceptibility to hydrolysis .
N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate has several applications in scientific research:
The synthesis of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate begins with the functionalization of the piperazine core. N-alkylation of 1-methylpiperazine with acrylonitrile under mild basic conditions (pH 9–10) yields 3-(4-methylpiperazin-1-yl)propanenitrile, a key intermediate. This Michael addition proceeds optimally at 60–70°C in aqueous ethanol, achieving >85% conversion within 6 hours [1] [5]. Selective N-alkylation is ensured through stoichiometric control (1:1.05 molar ratio of piperazine to acrylonitrile) and continuous pH monitoring to suppress bis-alkylation byproducts [3]. Subsequent catalytic hydrogenation of the nitrile group over Raney nickel at 50 psi pressure affords 3-(4-methylpiperazin-1-yl)propanamine with near-quantitative yield. Crucially, the exothermic nature of this reaction necessitates temperature control below 80°C to prevent dealkylation of the tertiary amine [5].
Table 1: Comparative Alkylation Approaches
Alkylating Agent | Catalyst/Base | Temperature (°C) | Reaction Time (hr) | Yield (%) | Major Impurities |
---|---|---|---|---|---|
Acrylonitrile | K₂CO₃ | 60–70 | 6 | 85–88 | Bis-alkylated adduct (<5%) |
Ethyl acrylate | DIPEA | 80 | 10 | 72 | Hydrolysis products (8%) |
3-Chloropropionitrile | KI/NaHCO₃ | 100 | 12 | 68 | Quaternary salts (12%) |
Coupling of 3-(4-methylpiperazin-1-yl)propanamine with propionic acid derivatives employs carbodiimide chemistry. Ethyl propionate activation via EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane generates the O-acylisourea intermediate, followed by nucleophilic attack by the propanamine derivative. Optimization studies reveal that maintaining substoichiometric HOBt (0.3 equiv) reduces epimerization while enhancing coupling efficiency to 92% [3] [5]. Critical parameters include:
Table 2: Amidation Efficiency Under Varied Conditions
Activation Method | Coupling Agent | Additive | Solvent | Reaction Time (hr) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|---|---|
Carbodiimide | EDCI | HOBt | DCM | 4 | 92 | 98.5 |
Mixed anhydride | iBuOCOCl | NMM | THF | 2 | 85 | 95.2 |
Active ester | HOSu | - | DMF | 12 | 78 | 93.1 |
The free base is converted to its oxalate salt to enhance physicochemical stability. Equimolar oxalic acid in ethanol is added dropwise to a stirred solution of the free base in anhydrous acetone at 40°C, inducing immediate salt formation. Crystallization kinetics studies demonstrate that slow cooling (0.5°C/min) from 40°C to 4°C produces uniform prismatic crystals with residual solvent levels <300 ppm [3] [5]. Solvent screening identifies ethanol/acetone (1:3 v/v) as optimal, balancing high yield (89–92%) and low oxalate degradation (<0.5%). Alternative solvent systems show limitations:
Table 3: Crystallization Solvent System Performance
Solvent System | Ratio (v/v) | Crystallization Temp (°C) | Yield (%) | Particle Size (µm) | Residual Solvent (ppm) |
---|---|---|---|---|---|
Ethanol/Acetone | 1:3 | 40 → 4 | 89–92 | 50–100 | 220 |
Methanol/Diethyl ether | 1:5 | 25 → -20 | 84 | 10–50 | 850 |
Isopropanol | Neat | 70 → 25 | 79 | 200–300 | 110 |
Acetonitrile/Water | 8:2 | 50 → 5 | 75 | <10 | 450 |
Final purification employs orthogonal chromatography and recrystallization to achieve pharmacopeial-grade material. Preparative reversed-phase HPLC (C18 column, 250 × 50 mm) using a methanol/ammonium acetate buffer (20mM, pH 5.0) gradient (25–65% MeOH over 30 min) resolves critical impurities:
Table 4: Purification Impact on Bioactivity Parameters
Purification Method | Purity (HPLC%) | Residual Solvents (ppm) | In Vitro IC₅₀ (nM) | Crystallinity (XRD) |
---|---|---|---|---|
Crude oxalate salt | 92.3 | DCM (1200), EtOAc (850) | 850 ± 45 | Amorphous |
Silica gel chromatography | 97.1 | Hexane (220), EtOAc (110) | 620 ± 32 | Low crystallinity |
Preparative HPLC | 99.2 | MeOH (85), ACN (40) | 290 ± 18 | Moderate |
Recrystallization (MeOH/H₂O) | 99.6 | MeOH (18) | 215 ± 12 | High (Form A) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1